N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
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Description
N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C14H18F3NO3S2 and its molecular weight is 369.42. The purity is usually 95%.
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Scientific Research Applications
Structural Studies and Supramolecular Assembly Research on nimesulide derivatives, including those structurally related to the specified compound, has contributed to understanding the effect of substitution on supramolecular assembly. Structural studies using X-ray powder diffraction reveal insights into intermolecular interactions and molecular geometry, aiding in the comprehension of their assembly mechanisms (Dey et al., 2015).
Proton-Donating Ability and Conformational Analysis The proton-donating abilities of sulfonamide derivatives have been analyzed through quantum-chemical calculations and IR spectroscopy. These studies offer insights into the conformations and self-associations of these molecules in different states, contributing to the understanding of their chemical behavior (Oznobikhina et al., 2009).
Synthetic Applications In the field of synthetic chemistry, methods have been developed for converting hindered carboxylic acids to N-methoxy-N-methyl amides, with implications for the synthesis of compounds related to the specified chemical. These methodologies enhance the efficiency of synthetic processes and offer a pathway for the creation of structurally complex molecules (Woo et al., 2004).
Catalysis and Chemical Transformations Asymmetric hydrogenation of alpha-hydroxy ketones, catalyzed by complexes related to the specified compound, demonstrates the potential for achieving high enantioselectivity in chemical transformations. This research provides a foundation for the development of catalytic processes that can be applied to the synthesis of chiral molecules (Ohkuma et al., 2007).
Chemoselective N-Acylation The development of chemoselective N-acylation reagents, based on structural studies of related compounds, illustrates the advancement in selective chemical reactions. This research enhances the toolkit available for synthetic chemists, enabling more precise and efficient functionalization of molecules (Kondo et al., 2000).
properties
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO3S2/c1-21-13(6-7-22-10-13)9-18-23(19,20)8-11-2-4-12(5-3-11)14(15,16)17/h2-5,18H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCQTUXCVYUCGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.